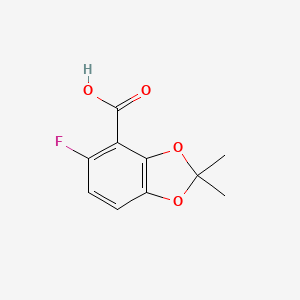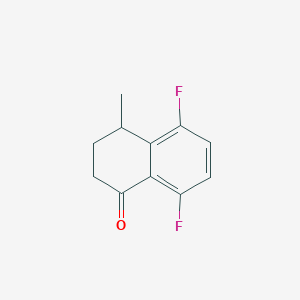
(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Introduction of the benzyl and dibenzylamino groups.
Hydroxylation: Addition of the hydroxyl group to the pentyl chain.
Carbamate Formation: Reaction of the hydroxylated intermediate with tert-butyl isocyanate to form the carbamic acid ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE may be studied for its interactions with biological molecules, such as proteins and enzymes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry
In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Phenyl carbamate
Uniqueness
Compared to similar compounds, (2S,3S,5S)-2-(N,N-DIBENZYLAMINO)-3-HYDROXY-5-(TERT-BUTYLOXYCARBONYLAMINO)-1,6-DIPHENYLHEXANE stands out due to its complex structure and the presence of multiple functional groups
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers alike.
Propriétés
Formule moléculaire |
C37H44N2O3 |
|---|---|
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
tert-butyl N-[5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41) |
Clé InChI |
FEAVBRDFTRUZPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)




![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)


![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)

